molecular formula C9H12F3N3O B7581601 N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide

N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide

Cat. No. B7581601
M. Wt: 235.21 g/mol
InChI Key: CGMDFRVCPMKQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide (DPTB) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a highly potent and selective inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes involved in the regulation of cellular signaling pathways. DPTB has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and autoimmune disorders.

Mechanism of Action

N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide exerts its pharmacological effects by selectively inhibiting the activity of specific PTPs. PTPs are enzymes that dephosphorylate tyrosine residues on proteins, thereby regulating cellular signaling pathways. N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide binds to the catalytic domain of PTPs and inhibits their activity, leading to the activation of downstream signaling pathways. The specific PTPs targeted by N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide vary depending on the disease being studied.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide has been shown to have a variety of biochemical and physiological effects depending on the disease being studied. In cancer research, N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide has been shown to improve glucose tolerance and insulin sensitivity by increasing insulin signaling pathways. In autoimmune disorder research, N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide has been shown to suppress the activity of immune cells that are involved in the pathogenesis of autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide has several advantages for use in lab experiments. It is highly potent and selective for specific PTPs, allowing for precise targeting of cellular signaling pathways. It is also relatively easy to synthesize and has good stability under normal laboratory conditions. However, N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide does have some limitations. It is highly lipophilic and may have poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments. It may also have off-target effects on other enzymes or signaling pathways, which can complicate data interpretation.

Future Directions

There are several future directions for research on N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide. One area of interest is the development of more potent and selective analogs of N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide that can target specific PTPs with even greater precision. Another area of interest is the exploration of N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide's potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, further research is needed to fully understand the molecular mechanisms underlying N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide's pharmacological effects and to identify any potential off-target effects that may limit its clinical utility.

Synthesis Methods

The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide involves a multi-step process that begins with the reaction of 3,5-dimethyl-1H-pyrazole with ethyl 4,4,4-trifluoroacetoacetate to form the intermediate compound 3,5-dimethyl-1-(4,4,4-trifluoro-3-oxobutanoyl)pyrazole. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with an amine to form the final product, N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide.

Scientific Research Applications

N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific PTPs that are overexpressed in certain types of cancer. In diabetes research, N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide has been shown to improve glucose tolerance and insulin sensitivity by inhibiting PTPs that negatively regulate insulin signaling pathways. In autoimmune disorder research, N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide has been shown to suppress the activity of immune cells that are involved in the pathogenesis of autoimmune diseases.

properties

IUPAC Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3O/c1-5-8(6(2)15-14-5)13-7(16)3-4-9(10,11)12/h3-4H2,1-2H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMDFRVCPMKQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)NC(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.